molecular formula C11H8BrN B1268493 4-(4-Bromophenyl)pyridine CAS No. 39795-60-3

4-(4-Bromophenyl)pyridine

Cat. No. B1268493
Key on ui cas rn: 39795-60-3
M. Wt: 234.09 g/mol
InChI Key: GYJBDJGUNDKZKO-UHFFFAOYSA-N
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Patent
US05958918

Procedure details

4-Bromopyridine hydrochloride is free based with saturated NaHCO3 solution and extracted into methylene chloride. The organic solution is concentrated at room temperature and used immediately without further purification. A portion of the solid obtained (3 g, 19 mmol) is treated as described in EXAMPLE 53, Part A with n-butyl lithium (14.25 mL of a 1.6 M solution in TIF, 22.8 mmol) and iodobromobenzene (5.39 g, 19 mmol). The crude product is purified by chromatography (30% EtOAc/hexanes to 60% EtOAc/hexanes) to obtain the title compound (2.59 g, 11.06 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.39 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C([O-])(O)=O.[Na+].C([Li])CCC.I[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[Br:26]>>[N:6]1[CH:7]=[CH:8][C:3]([C:24]2[CH:23]=[CH:22][C:21]([Br:26])=[CH:20][CH:25]=2)=[CH:4][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5.39 g
Type
reactant
Smiles
IC1=C(C=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution is concentrated at room temperature
CUSTOM
Type
CUSTOM
Details
used immediately without further purification
CUSTOM
Type
CUSTOM
Details
A portion of the solid obtained (3 g, 19 mmol)
ADDITION
Type
ADDITION
Details
is treated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography (30% EtOAc/hexanes to 60% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.06 mmol
AMOUNT: MASS 2.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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